

An In-depth Technical Guide to 3-Isopropoxy-2-naphthoic acid

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Compound of Interest

Compound Name: 3-Isopropoxy-2-naphthoic acid

Cat. No.: B2759830

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Abstract

This technical guide provides a comprehensive overview of **3-Isopropoxy-2-naphthoic acid** (CAS 856077-50-4), a naphthoic acid derivative with potential applications in medicinal chemistry and materials science. While specific literature on this compound is sparse, this document leverages established chemical principles and data from closely related analogues to present a scientifically grounded resource. The guide covers the compound's structure and properties, a proposed synthetic route based on established organic chemistry reactions, detailed analytical characterization methods, and a discussion of its potential applications in drug discovery. The information is intended to provide researchers with a solid foundation for the synthesis, analysis, and further investigation of this molecule.

Introduction and Chemical Identity

3-Isopropoxy-2-naphthoic acid belongs to the family of naphthoic acid derivatives, which are characterized by a naphthalene core functionalized with a carboxylic acid group. The rigid, bicyclic aromatic structure of the naphthalene scaffold makes it a valuable building block in the design of novel therapeutic agents and functional materials.^[1] The specific compound, **3-Isopropoxy-2-naphthoic acid**, is distinguished by an isopropoxy group at the 3-position of the naphthalene ring.

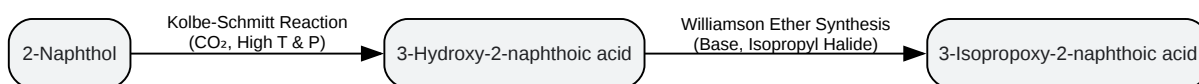
Table 1: Chemical Identity of **3-Isopropoxy-2-naphthoic acid**

Identifier	Value	Source
CAS Number	856077-50-4	[2][3][4]
IUPAC Name	3-(propan-2-yloxy)naphthalene-2-carboxylic acid	[3]
Molecular Formula	C ₁₄ H ₁₄ O ₃	[2][3]
Molecular Weight	230.26 g/mol	[2][3]
Canonical SMILES	<chem>CC(C)OC1=C(C=C2C=CC=C(C2=C1)C(=O)O</chem>	N/A
InChI Key	N/A	N/A

Proposed Synthesis Pathway

While a specific, published synthetic protocol for **3-Isopropoxy-2-naphthoic acid** is not readily available in the current literature, a highly plausible and efficient route can be devised starting from the commercially available and well-characterized precursor, 3-hydroxy-2-naphthoic acid (CAS 92-70-6).[5][6] The proposed synthesis involves a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction proceeds via the deprotonation of the hydroxyl group of 3-hydroxy-2-naphthoic acid to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with an isopropyl halide.

The synthesis of the precursor, 3-hydroxy-2-naphthoic acid, is typically achieved through the Kolbe-Schmitt reaction, involving the carboxylation of 2-naphthol.[5][6]



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Caption: Proposed two-step synthesis of **3-Isopropoxy-2-naphthoic acid**.

Experimental Protocol: Synthesis of 3-Isopropoxy-2-naphthoic acid

This protocol is a scientifically informed proposition based on standard organic synthesis methodologies. Researchers should perform initial small-scale trials to optimize reaction conditions.

Step 1: Deprotonation of 3-Hydroxy-2-naphthoic acid

- To a stirred solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetone) at room temperature, add a slight excess of a suitable base (e.g., potassium carbonate, 1.5 eq).
- Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the carboxylate and phenoxide salts. The progress of the deprotonation can be monitored by the cessation of any gas evolution if a carbonate base is used.

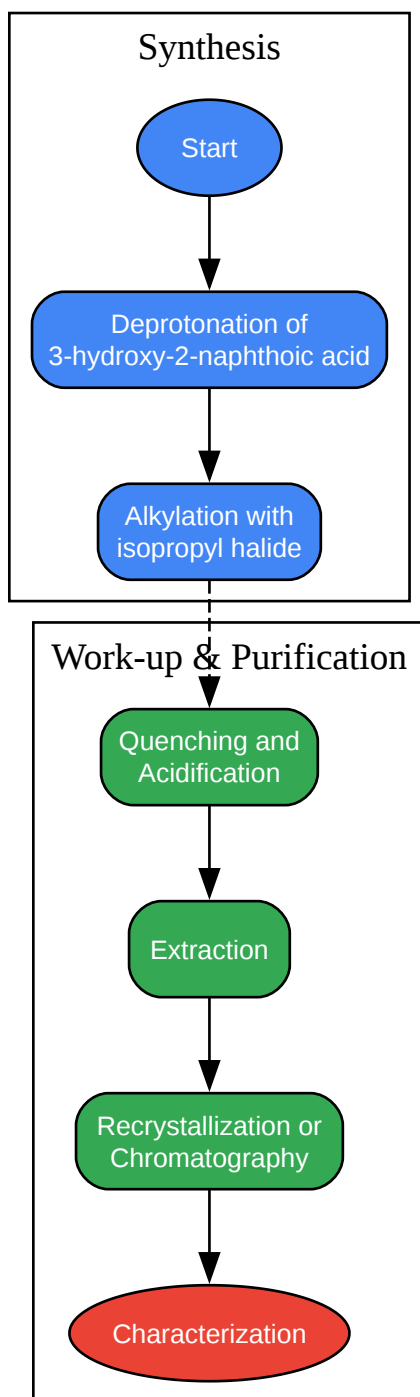
Step 2: Alkylation with Isopropyl Halide

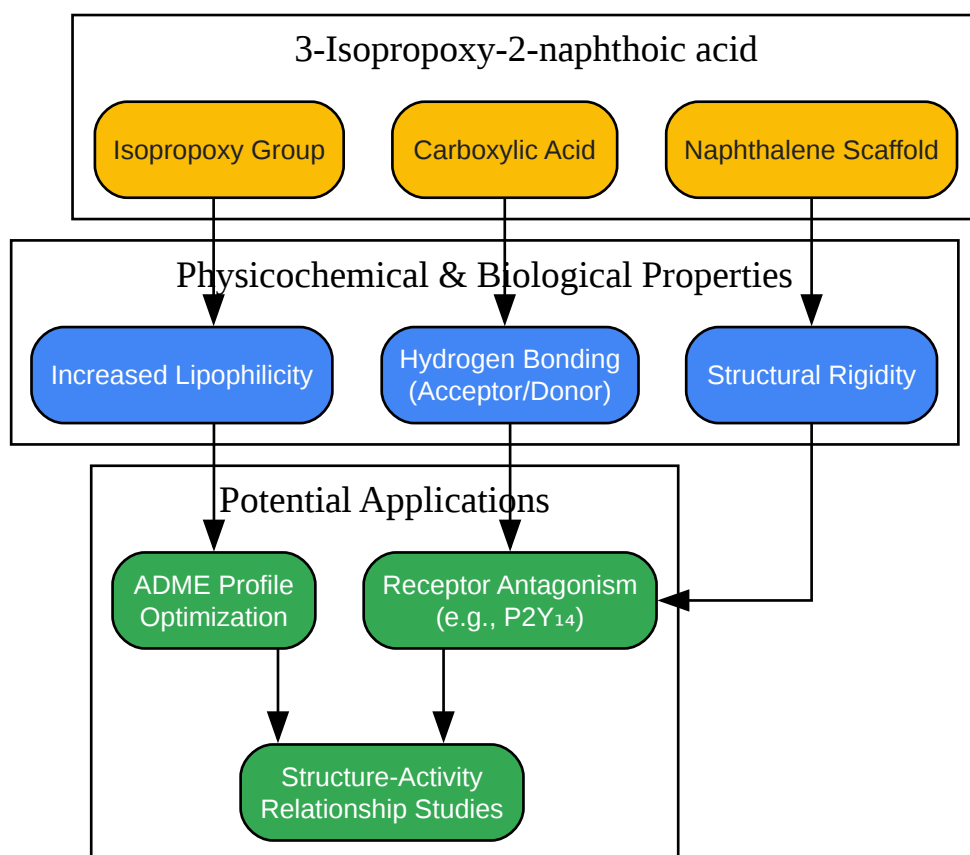
- To the reaction mixture from Step 1, add 2-iodopropane or 2-bromopropane (1.2 eq).
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

Step 3: Work-up and Purification

- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
- Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.
- Extract the aqueous layer with the organic solvent (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.





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